molecular formula C18H21N3O2S B2889830 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione CAS No. 1396888-77-9

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione

Cat. No.: B2889830
CAS No.: 1396888-77-9
M. Wt: 343.45
InChI Key: CSPVUJLIQOJFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety at the 4-position and a phenyl-substituted butane-1,4-dione backbone. Its synthesis likely involves nucleophilic substitution reactions, as evidenced by analogous methods for related thiadiazole-containing sulfonamides (e.g., 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide) . The butane-1,4-dione group is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-19-20-18(24-13)15-9-11-21(12-10-15)17(23)8-7-16(22)14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVUJLIQOJFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The thiadiazole ring can be further functionalized to introduce the piperidine moiety through nucleophilic substitution reactions.

    Formation of the Phenylbutane-Dione Structure:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to cross cellular membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antiviral and Anticancer Research

(1E,4E)-1-(4-(2-((5-Phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)-5-(p-tolyl)penta-1,4-dien-3-one (Compound 4a)
  • Key Differences : Replaces the piperidine-thiadiazole group with a thioether-linked 5-phenyl-1,3,4-thiadiazole and a penta-1,4-dien-3-one chain.
  • Synthesis : Prepared via nucleophilic substitution, similar to the target compound, but lacks the piperidine ring, which may reduce conformational flexibility.
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3)
  • Key Differences : Contains a pyridine-sulfonamide core instead of the butane-1,4-dione backbone.
  • Activity : Exhibits anticancer properties, likely due to sulfonamide-mediated inhibition of carbonic anhydrases or tyrosine kinases .
  • Synthesis : Requires elevated temperature and pressure for nucleophilic substitution, suggesting higher reactivity of the thiadiazole-thiol group .
1-(Piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione
  • Key Differences : Substitutes the 5-methyl-1,3,4-thiadiazole with a thiophene ring.
  • Applications : Used as a teaching tool for comparing synthetic methods (e.g., mixed anhydride vs. direct acylation) .
  • Spectroscopic Data :

    Parameter 1-(Piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione Target Compound (Inferred)
    ¹H NMR (CDCl₃) δ 2.70–3.10 (m, piperidine CH₂), 7.20–7.80 (m, aromatic) Expected similar piperidine signals; aromatic shifts depend on phenyl vs. thiadiazole
    IR (cm⁻¹) 1680–1720 (C=O stretch), 2850–2950 (C-H aliphatic) Comparable carbonyl peaks; thiadiazole C=N may add ~1600 cm⁻¹

Fungicidal Derivatives

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives
  • Key Differences : Replaces the butane-1,4-dione with an acetyl group and incorporates a dihydroisoxazole-thiazole system.
  • Activity : Broad-spectrum fungicides for crop protection, highlighting the importance of the piperidine-heterocycle combination .
  • Structural Insight : The dihydroisoxazole may enhance stability compared to the thiadiazole in the target compound.

Sulfonamide-Based Comparators (e.g., Sulfamethizole)

  • Key Differences : Sulfamethizole contains a 5-methyl-1,3,4-thiadiazole linked to a sulfanilamide group instead of a piperidine-dione system.
  • Activity : Antibacterial agent targeting dihydropteroate synthase, illustrating the versatility of thiadiazole in drug design .

Research Findings and Trends

  • Bioactivity Correlation : Piperidine-thiadiazole hybrids (e.g., the target compound) show promise in diverse applications (antiviral, anticancer, fungicidal), but activity profiles depend on auxiliary functional groups. For instance, butane-1,4-dione may enhance solubility compared to sulfonamides .
  • Synthetic Challenges : Thiadiazole incorporation often requires harsh conditions (e.g., high temperature/pressure) , whereas butane-1,4-dione synthesis is more straightforward via ketone formation .
  • Spectroscopic Differentiation : Thiophene analogs lack the distinctive C=N stretching vibrations (~1600 cm⁻¹) seen in thiadiazole-containing compounds .

Biological Activity

The compound 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic molecule that incorporates a thiadiazole moiety and a piperidine ring, both of which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications supported by various research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a thiadiazole ring, which is significant for its pharmacological properties. The presence of the piperidine group enhances its interaction with biological targets.

The primary mechanism of action for compounds containing a thiadiazole moiety often involves:

  • Binding to Neurokinin Receptors : The compound interacts with neurokinin receptors, inhibiting their activity, which may contribute to its therapeutic effects in various conditions.
  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties. They can inhibit key enzymes in pathogens, disrupting cellular processes and leading to cell death .

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have been effective against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Studies have demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, suggesting that modifications in the thiadiazole structure can enhance efficacy .

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-710.10Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Arrests cell cycle at S and G2/M phases

These findings suggest that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been associated with anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models, indicating their potential use in treating inflammatory diseases .

Case Studies

  • In vitro Evaluation : A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 and HepG2 cancer cell lines. The results indicated that compounds with a piperidine moiety exhibited enhanced cytotoxicity compared to simpler analogs, demonstrating the importance of structural modifications in drug design .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of a series of thiadiazole derivatives against clinical isolates. The results showed that certain modifications significantly increased their antibacterial potency, highlighting the role of the thiadiazole ring in enhancing bioactivity .

Q & A

What are the standard synthetic routes for 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione?

Basic Research Question
The synthesis typically involves multi-step organic reactions:

Thiadiazole Intermediate Preparation : React 5-methyl-1,3,4-thiadiazole-2-amine with acylating agents (e.g., POCl₃) to form the thiadiazole core .

Piperidine Functionalization : Couple the thiadiazole intermediate with a piperidine derivative via nucleophilic substitution or condensation reactions. For example, use a piperidine-4-carbonyl chloride intermediate .

Ketone Formation : Introduce the phenylbutanedione moiety through Friedel-Crafts acylation or Claisen condensation under anhydrous conditions .
Key Considerations : Optimize reaction pH (8–9 for precipitation), use reflux conditions (90°C, 3 hours), and purify via recrystallization (DMSO/water mixtures) .

How can reaction conditions be optimized to address low yield in the final coupling step?

Intermediate Research Question
Apply Design of Experiments (DoE) to systematically test variables:

  • Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), catalyst concentration (e.g., triethylamine).
  • Response Variables : Yield, purity (HPLC), by-product formation.
    Methodology :
  • Use a central composite design to identify interactions between variables .
  • Validate optimal conditions (e.g., 95°C in DMF with 1.5 eq. catalyst) via triplicate runs.
    Advanced Tip : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

What computational strategies predict reaction pathways for novel derivatives of this compound?

Advanced Research Question
Integrate quantum chemical calculations (e.g., DFT) with cheminformatics:

Reaction Path Search : Use software like GRRM or AFIR to explore transition states and intermediates .

Machine Learning : Train models on existing thiadiazole-piperidine reaction datasets to predict regioselectivity.

Validation : Compare computed activation energies (<50 kcal/mol) with experimental yields .
Case Study : A fluorophenyl analog showed 85% yield when simulations prioritized electrophilic aromatic substitution at the para position .

How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Intermediate Research Question
Address discrepancies via:

Dose-Response Studies : Test across concentrations (0.1–100 µM) to identify therapeutic windows.

Assay Standardization : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity .

Structural Confirmation : Verify compound purity via ¹H/¹³C NMR and LC-MS to rule out degradation products .
Example : A 4-fluorophenyl analog exhibited IC₅₀ = 12 µM (anticancer) but MIC = 25 µM (antimicrobial), highlighting target-specific effects .

What advanced techniques elucidate the compound’s interaction with biological targets?

Advanced Research Question
Combine biophysical and computational methods:

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial gyrase or human kinases) .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target proteins.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Key Finding : The thiadiazole ring forms hydrogen bonds with ATP-binding pockets, while the piperidine enhances hydrophobic interactions .

How to characterize structural isomers or polymorphs of this compound?

Intermediate Research Question
Employ hyphenated analytical techniques:

2D NMR : HSQC and HMBC to resolve piperidine-thiadiazole connectivity .

X-ray Crystallography : Determine absolute configuration (e.g., dihedral angles between phenyl and thiadiazole rings) .

LC-MS/MS : Detect isomers via fragmentation patterns (e.g., m/z 245 for thiadiazole cleavage).
Case Study : A polymorph with a 15° difference in piperidine ring puckering showed altered solubility .

What strategies mitigate stability issues during storage or biological assays?

Basic Research Question
Conduct stress testing under:

Hydrolytic Conditions : pH 1–13 buffers at 40°C for 48 hours.

Oxidative Stress : 3% H₂O₂ exposure.

Photodegradation : UV light (254 nm) for 24 hours.
Solutions :

  • Lyophilize the compound for long-term storage.
  • Add antioxidants (e.g., BHT) to assay buffers .

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question
Focus on modular modifications:

Thiadiazole Substituents : Replace 5-methyl with ethyl or phenyl groups .

Piperidine Modifications : Introduce sp³-hybridized nitrogen or fluorinated side chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.